Trifluoromethyl(2-bromo-4-fluoro-beta,beta-dimethylphenethyl) ketone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is a chemical compound that belongs to the class of aryl ketones. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, making it a highly functionalized molecule. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone typically involves the reaction of 2-bromo-4-fluorophenyl compounds with trifluoromethyl ketones. One common method includes the use of 2-bromo-4-fluorophenol as a starting material, which undergoes a series of reactions including halogenation and Friedel-Crafts acylation to introduce the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and inhibition.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals
Wirkmechanismus
The mechanism of action of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone involves its interaction with specific molecular targets. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity to enzymes and receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4-fluorophenol: Shares the bromine and fluorine substituents but lacks the trifluoromethyl and ketone groups.
4-Bromo-2-fluorophenol: Similar structure but different positioning of the halogen atoms.
2-Bromo-4-fluorophenyl acetate: Contains an acetate group instead of the trifluoromethyl ketone.
Uniqueness
4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone is unique due to the combination of bromine, fluorine, and trifluoromethyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
This detailed article provides a comprehensive overview of 4-(2-Bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methyl-2-pentanone, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C12H11BrF4O |
---|---|
Molekulargewicht |
327.11 g/mol |
IUPAC-Name |
4-(2-bromo-4-fluorophenyl)-1,1,1-trifluoro-4-methylpentan-2-one |
InChI |
InChI=1S/C12H11BrF4O/c1-11(2,6-10(18)12(15,16)17)8-4-3-7(14)5-9(8)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
IUFUXVLYFGNUNW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)C(F)(F)F)C1=C(C=C(C=C1)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.